molecular formula C24H21N3O3 B2647815 2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid CAS No. 1057436-62-0

2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid

Cat. No.: B2647815
CAS No.: 1057436-62-0
M. Wt: 399.45
InChI Key: OWFHTQFPIDOVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a unique chemical with the empirical formula C17H16N2O2 and a molecular weight of 280.32 . It is a solid substance .


Molecular Structure Analysis

The SMILES string for this compound is N#C/C(C(O)=O)=C\\C1=C(C)N(C2=CC=C(C)C=C2)C(C)=C1 . This provides a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C17H16N2O2, and it has a molecular weight of 280.32 .

Scientific Research Applications

Heterocyclic Compound Synthesis

Synthesis and Transformations of Methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and Methyl (E)‐2‐(benzoylamino)‐3‐cyanoprop‐2‐enoate This research revolves around the preparation of Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate (2a), and its 2-benzoyl analog 2b from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These multifunctional compounds are pivotal synthons for generating a variety of polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

Antimicrobial Properties

Antibacterial and Antifungal Activities of 2-arylidene-4-(4-methylphenyl)but-3-en-4-olides and Pyrrolone Derivatives The study discusses synthesizing novel compounds from 3-3-(4-methyl-benzoyl)propionic acid and their antibacterial and antifungal activities. The derived compounds show significant antifungal and moderate antibacterial activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Husain et al., 2006).

Applications in Molecular Docking and Anticancer Activity

Preparation, Geometric Structure, Molecular Docking, Thermal, and Spectroscopic Characterization of Novel Schiff Base Ligand and Its Metal Chelates This research outlines the synthesis of a Schiff base ligand, its metal complexes, and their geometric, magnetic, and thermal properties. Moreover, the molecular docking of these compounds with bacterial RNA receptors and their antimicrobial and anticancer activities were studied. The metal complexes show higher biological activity than the Schiff base ligand against tested organisms and potential as anticancer agents (Mahmoud, Deghadi, & Mohamed, 2017).

Safety and Hazards

The compound has been classified as an Aquatic Chronic 4 hazard . It’s important to handle it with care to avoid potential harm to aquatic life.

Future Directions

While specific future directions for this compound are not detailed in the available resources, similar compounds have shown promising results in antibacterial and antitubercular properties . This suggests potential future research directions in these areas.

Properties

IUPAC Name

2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-8-10-20(11-9-15)27-16(2)12-18(17(27)3)13-19(14-25)23(28)26-22-7-5-4-6-21(22)24(29)30/h4-13H,1-3H3,(H,26,28)(H,29,30)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFHTQFPIDOVIT-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.